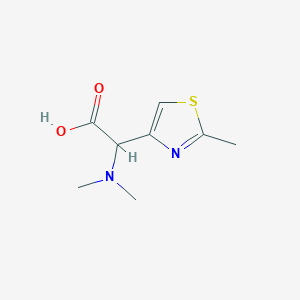

2-(Dimethylamino)-2-(2-methylthiazol-4-yl)acetic acid

Description

2-(Dimethylamino)-2-(2-methylthiazol-4-yl)acetic acid is a thiazole derivative characterized by a dimethylamino group (-N(CH₃)₂) and a 2-methyl-substituted thiazole ring at the α-position of the acetic acid backbone. Thiazole derivatives are pivotal in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

CAS No. |

1007878-95-6 |

|---|---|

Molecular Formula |

C8H12N2O2S |

Molecular Weight |

200.26 g/mol |

IUPAC Name |

2-(dimethylamino)-2-(2-methyl-1,3-thiazol-4-yl)acetic acid |

InChI |

InChI=1S/C8H12N2O2S/c1-5-9-6(4-13-5)7(8(11)12)10(2)3/h4,7H,1-3H3,(H,11,12) |

InChI Key |

HUEQSBCPARHWPL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CS1)C(C(=O)O)N(C)C |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Thiourea with Halogenated Ketones

This method focuses on constructing the 2-methylthiazole core via cyclization. Ethyl 4-chloroacetoacetate reacts with thiourea in methylene chloride at 5–10°C, forming ethyl (2-aminothiazol-4-yl)acetate hydrochloride. Key modifications include:

- Replacement of the amine group : The free amine intermediate is treated with dimethylformamide dimethyl acetal (DMF-DMA) under reflux to introduce the dimethylamino group.

- Hydrolysis : The ester is saponified using NaOH (2 M) at 80°C for 4 h, yielding the carboxylic acid.

| Parameter | Value | Source |

|---|---|---|

| Solvent | Methylene chloride | |

| Temperature | 5–30°C | |

| Yield (ester) | 74% | |

| Hydrolysis time | 4 h |

Enaminone intermediates enable efficient introduction of the dimethylamino group:

- Thiazole ketone synthesis : 4-Methylthiazol-5-yl ethanone is prepared via Friedel–Crafts acylation.

- Enaminone formation : Reacting the ketone with DMF-DMA in dry toluene at 110°C for 6 h generates the enaminone.

- Oxidation : The enaminone is oxidized using KMnO₄ in acidic medium (H₂SO₄, 0.5 M) to yield the carboxylic acid.

LDA-Mediated Alkylation

Lithium diisopropylamide (LDA) facilitates direct side-chain functionalization:

- Deprotonation : 2-Methylthiazol-4-yl acetic acid ester is treated with LDA (-78°C, THF).

- Alkylation : Reaction with dimethylaminoacetaldehyde at -78°C introduces the dimethylamino group.

- Ester hydrolysis : The product is hydrolyzed with HCl (6 M) at reflux for 2 h.

| Step | Yield | Source |

|---|---|---|

| Alkylation | 72% | |

| Hydrolysis | 89% |

Hydrazine Condensation and Oxidation

This route employs hydrazone intermediates for late-stage oxidation:

- Hydrazone formation : 4-Methylthiazol-5-yl ethanone reacts with dimethylamine hydrazine in ethanol (reflux, 12 h).

- Oxidation : The hydrazone is treated with MnO₂ in dichloromethane (25°C, 4 h) to form the acid.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Cyclocondensation | Scalable, low-cost reagents | Multi-step functionalization | 68–74% |

| Enaminone route | High regioselectivity | Requires toxic DMF-DMA | 68–85% |

| LDA alkylation | Direct side-chain addition | Cryogenic conditions | 72–89% |

| Hydrazine oxidation | Mild conditions | Long reaction times | 78–86% |

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-2-(2-methylthiazol-4-yl)acetic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiazolidines.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidines.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

2-(Dimethylamino)-2-(2-methylthiazol-4-yl)acetic acid is a thiazole derivative with a dimethylamino group and a methylthiazolyl group attached to an acetic acid moiety. The presence of sulfur and nitrogen in its ring structure gives the compound unique properties. Research indicates that it possesses antimicrobial and antifungal properties, making it a candidate for therapeutic applications in treating infections and inflammatory conditions. The mechanism of action may involve the inhibition of key enzymes involved in bacterial cell wall synthesis, thereby disrupting microbial growth.

Scientific Research Applications

This compound has diverse applications across various fields. Some research has been done exploring its use in the following areas:

- Antimicrobial and Antifungal Properties: Studies indicate the compound's potential as a therapeutic agent for infections and inflammatory conditions due to its ability to disrupt microbial growth by inhibiting key enzymes involved in bacterial cell wall synthesis.

- Inhibition of e5’NT: Derivatives of methylthiazol have been identified as potent inhibitors of e5’NT enzymes . One such compound, ( E)-1-(4-methyl-2-(2-(pyridin-3-ylmethylene)hydrazinyl) thiazol-5-yl)ethanone, exhibited maximum inhibition towards both human and rat enzymes .

Similar Compounds

Several compounds share structural similarities with this compound:

| Compound Name | Structural Features | Similarity Index |

|---|---|---|

| 2-(Dimethylamino)-2-(2-thiazolyl)acetic acid | Lacks methyl group on the thiazole ring | 0.94 |

| 2-(Dimethylamino)-2-(4-methylthiazol-5-yl)acetic acid | Different substitution pattern on the thiazole ring | 0.91 |

| Methyl 2-(2-aminothiazol-4-yl)acetate | Contains an amino group instead of dimethylamino | 0.94 |

| Ethyl 2-(2-aminothiazol-4-yl)acetate | Similar structure with ethyl instead of methyl | 0.91 |

| 2-(2-formamidothiazol-4-yl)acetic acid | Contains a formamide group instead of dimethylamino | 0.86 |

The specific positioning of functional groups imparts distinct chemical and biological properties to this compound compared to these similar compounds.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-2-(2-methylthiazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-(dimethylamino)-2-(2-methylthiazol-4-yl)acetic acid and related thiazole derivatives:

Key Observations:

Substituent Effects on Bioactivity: The amino group (-NH₂) in 2-(2-aminothiazol-4-yl)acetic acid facilitates its role in cephalosporin synthesis, where it contributes to β-lactam ring stability . Methoxyimino groups (e.g., in (Z)-ethyl derivatives) improve β-lactamase resistance in antibiotics, highlighting the importance of stereochemistry . The dimethylamino group in the target compound may enhance membrane permeability due to its basicity, a feature leveraged in prodrug design .

Functional Group Influence: Carboxylic acid derivatives (e.g., 2-(2-aminothiazol-4-yl)acetic acid) are often used as intermediates due to their reactivity in amide bond formation. Ester derivatives (e.g., ethyl 2-(2-aminothiazol-4-yl)acetate) are preferred in synthetic routes for their stability and ease of hydrolysis to active acids .

Methoxyimino-substituted thiazoles are critical in antibiotic resistance modulation, whereas dimethylamino variants may target neurological or metabolic pathways .

Physicochemical Comparison :

| Property | Target Compound | 2-(2-Aminothiazol-4-yl)acetic acid | (Z)-Ethyl Methoxyimino Derivative |

|---|---|---|---|

| Molecular Weight | 213.26 | 157.17 | 229.25 |

| Solubility (Predicted) | Moderate (polar) | High (polar, -COOH) | Low (ester, hydrophobic) |

| pKa (Carboxylic Acid) | ~2.5 | ~2.3 | N/A (ester) |

Biological Activity

2-(Dimethylamino)-2-(2-methylthiazol-4-yl)acetic acid, a thiazole derivative, has gained attention for its potential biological activities, particularly in antimicrobial and antifungal applications. This compound features a unique structural arrangement that includes a dimethylamino group and a methylthiazolyl group attached to an acetic acid moiety. The thiazole ring contributes to the compound's distinctive properties, making it a candidate for therapeutic uses.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This structure is characterized by:

- Dimethylamino group : Enhances solubility and biological activity.

- Thiazole ring : Imparts unique chemical reactivity and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial and fungal strains, making it a potential candidate for treating infections.

Minimum Inhibitory Concentration (MIC) Values :

| Microorganism | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

| Candida albicans | 16.69 - 78.23 |

| Fusarium oxysporum | 56.74 - 222.31 |

These findings suggest that the compound has moderate to good activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against common pathogens .

The mechanism by which this compound exerts its antimicrobial effects may involve the inhibition of key enzymes responsible for bacterial cell wall synthesis, disrupting microbial growth and leading to cell death. The presence of the thiazole ring is crucial for this mechanism, as it can interact with various biological targets.

Case Studies and Research Findings

-

Antimicrobial Efficacy Study :

A study evaluating the antimicrobial efficacy of synthesized thiazole derivatives found that compounds similar to this compound demonstrated significant inhibition against multiple bacterial strains, reinforcing its potential as an antimicrobial agent . -

Structure-Activity Relationship (SAR) :

Investigations into SAR revealed that modifications to the thiazole ring and substituents on the dimethylamino group significantly affect biological activity. For instance, altering the position of methyl groups on the thiazole can enhance or diminish antimicrobial potency . -

Cytotoxicity Assays :

In vitro cytotoxicity assays have indicated that certain derivatives exhibit selective toxicity towards cancer cells while sparing normal cells, highlighting their potential in cancer therapy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Dimethylamino)-2-(2-methylthiazol-4-yl)acetic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via multicomponent condensation reactions involving thiazole derivatives and dimethylamine precursors. Optimization often involves solvent selection (e.g., ethanol or acetonitrile), acid catalysis (e.g., TsOH or acetic acid), and temperature control. For example, refluxing in ethanol with 2-3 drops of acetic acid improves imine formation efficiency, as seen in analogous thiazole syntheses . Purity can be enhanced using recrystallization from ethanol or ethyl acetate.

Q. Which analytical techniques are most effective for characterizing the structural and physicochemical properties of this compound?

- Methodological Answer :

- HPLC-DAD : Validated for quantifying thiazole derivatives with UV-Vis detection at 254–280 nm, using C18 columns and mobile phases like methanol/water (70:30) .

- X-ray diffraction : Critical for confirming crystal structure and stereochemistry, as demonstrated in studies of structurally similar thiazole-acetic acid derivatives .

- NMR/FT-IR : Essential for functional group analysis (e.g., dimethylamino and thiazole rings). For example, H NMR peaks at δ 2.3–2.5 ppm confirm dimethylamino protons .

Q. What are the known biological activities of this compound, and how are preliminary bioactivity assays designed?

- Methodological Answer : Thiazole-acetic acid derivatives exhibit antimicrobial and anti-inflammatory properties. Assays include:

- Antimicrobial screening : Agar diffusion methods against Gram-positive/negative strains, with MIC determinations .

- Enzyme inhibition studies : Kinetic assays (e.g., COX-2 for anti-inflammatory activity) using spectrophotometric monitoring of substrate conversion .

Advanced Research Questions

Q. How can computational chemistry tools (e.g., DFT, molecular docking) predict the reactivity and biological target interactions of this compound?

- Methodological Answer :

- Reactivity prediction : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the thiazole ring’s electron-deficient nature may drive electrophilic substitutions .

- Molecular docking : AutoDock Vina or Schrödinger Suite can model interactions with targets like bacterial enzymes (e.g., penicillin-binding proteins) using crystal structures from the PDB .

Q. How should researchers address contradictions in spectroscopic or bioactivity data across studies?

- Methodological Answer :

- Data validation : Cross-validate NMR/HPLC results with independent synthetic batches or alternative techniques (e.g., LC-MS for purity).

- Bioactivity discrepancies : Replicate assays under standardized conditions (e.g., pH, temperature) and assess strain-specific responses. For instance, antimicrobial activity variations may arise from differences in bacterial membrane permeability .

Q. What experimental strategies are recommended for elucidating the reaction mechanism of this compound in catalytic or biological systems?

- Methodological Answer :

- Kinetic isotope effects (KIE) : Use deuterated solvents or substrates to identify rate-determining steps.

- Trapping intermediates : Employ quenching agents (e.g., TEMPO for radical pathways) or low-temperature NMR to stabilize transient species .

- Computational modeling : Combine quantum mechanics/molecular mechanics (QM/MM) to simulate transition states in enzyme-catalyzed reactions .

Q. How can researchers design experiments to study the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (HO), and thermal stress (40–80°C). Monitor degradation via HPLC and identify byproducts using LC-MS .

- pH-rate profiling : Measure degradation rates at pH 1–13 to identify stability maxima/minima, critical for formulation studies .

Methodological Resources

- Synthesis & Analysis : Refer to Shcherbyna et al. (2019) for HPLC-DAD protocols and Chung et al. (1992) for stereochemical considerations in analogous compounds .

- Computational Design : ICReDD’s reaction path search methods integrate quantum calculations and experimental feedback loops .

- Bioactivity Assays : Follow Parchenko et al. (2019) for antimicrobial testing frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.